molecular formula C15H13N3O2S B2363774 N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide CAS No. 1797708-20-3

N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2363774
CAS No.: 1797708-20-3
M. Wt: 299.35
InChI Key: PWBMCSNAGGNDBZ-UHFFFAOYSA-N
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Description

N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of C-N and C-O bonds .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(4,5-dihydrothiazol-2-yl)-3-(pyridin-2-yloxy)benzamide: shares structural similarities with other benzamide derivatives and thiazole-containing compounds.

    Pyridin-2-yloxy derivatives: These compounds also feature the pyridin-2-yloxy group but differ in other structural aspects.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in other similar compounds .

Properties

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-pyridin-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-14(18-15-17-8-9-21-15)11-4-3-5-12(10-11)20-13-6-1-2-7-16-13/h1-7,10H,8-9H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBMCSNAGGNDBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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